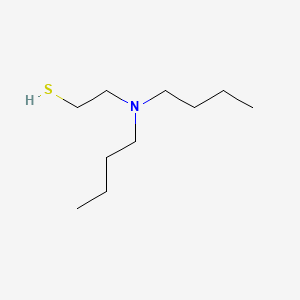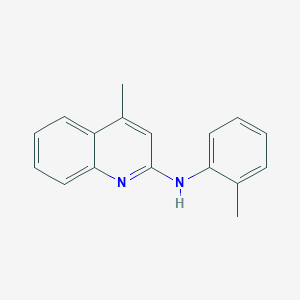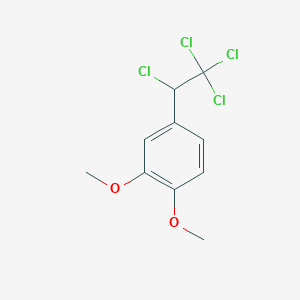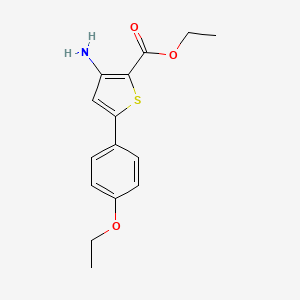
N-(piperidin-1-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pipéridin-1-ylméthyl)pyridine-3-carboxamide est un composé qui présente un cycle pipéridine lié à un cycle pyridine par une liaison carboxamide. Ce composé fait partie d'une classe plus large de dérivés de la pipéridine, connus pour leurs rôles importants dans les produits pharmaceutiques et la chimie organique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(pipéridin-1-ylméthyl)pyridine-3-carboxamide implique généralement la réaction de la pipéridine avec l'acide pyridine-3-carboxylique ou ses dérivés. Une méthode courante est la réaction de condensation entre la pipéridine et le chlorure d'acide pyridine-3-carboxylique en présence d'une base telle que la triéthylamine . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(pipéridin-1-ylméthyl)pyridine-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme l'hydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner de l'acide N-(pipéridin-1-ylméthyl)pyridine-3-carboxylique, tandis que la réduction peut produire du N-(pipéridin-1-ylméthyl)pyridine-3-méthanol .
Applications de la recherche scientifique
Le N-(pipéridin-1-ylméthyl)pyridine-3-carboxamide a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du N-(pipéridin-1-ylméthyl)pyridine-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
N-(piperidin-1-ylmethyl)pyridine-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridine-3-carboxamide : Manque la partie pipéridine, mais partage la structure pyridine carboxamide.
N-(pipéridin-1-ylméthyl)pyridine-2-carboxamide : Structure similaire, mais avec le groupe carboxamide à une position différente sur le cycle pyridine.
N-(pipéridin-1-ylméthyl)pyridine-4-carboxamide : Autre isomère de position avec le groupe carboxamide en position 4
Unicité
Le N-(pipéridin-1-ylméthyl)pyridine-3-carboxamide est unique en raison de son arrangement structurel spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N-(piperidin-1-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-5-4-6-13-9-11)14-10-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,14,16) |
Clé InChI |
PCADOPGPQIAFIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)
![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)

![5,6-dimethyl-1-[(6-methylnaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12123021.png)
![5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-](/img/structure/B12123022.png)


